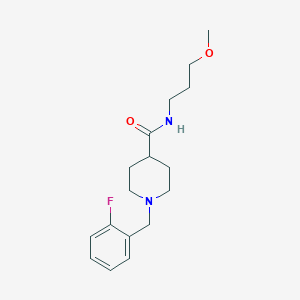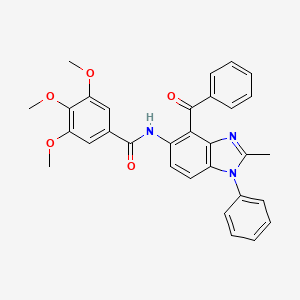
4-(4-butylbenzoyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-butylbenzoyl)-2,6-dimethylmorpholine (BBM) is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. It has also been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been shown to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(4-butylbenzoyl)-2,6-dimethylmorpholine has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, 4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been shown to exhibit antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
実験室実験の利点と制限
4-(4-butylbenzoyl)-2,6-dimethylmorpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized using simple and inexpensive reagents, making it a cost-effective option for research purposes. However, 4-(4-butylbenzoyl)-2,6-dimethylmorpholine also has some limitations, including its poor solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for the research and development of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine. One potential direction is the synthesis of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine derivatives with improved solubility and stability. Another direction is the investigation of 4-(4-butylbenzoyl)-2,6-dimethylmorpholine's potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, 4-(4-butylbenzoyl)-2,6-dimethylmorpholine can be used as a building block for the synthesis of complex organic molecules with potential applications in material science and nanotechnology.
合成法
4-(4-butylbenzoyl)-2,6-dimethylmorpholine can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the Vilsmeier-Haack reaction. The most common method involves the Friedel-Crafts acylation reaction, which uses butylbenzene and 2,6-dimethylmorpholine as starting materials, and acetyl chloride as a reagent. The reaction takes place under acidic conditions and yields 4-(4-butylbenzoyl)-2,6-dimethylmorpholine as a white crystalline solid.
科学的研究の応用
4-(4-butylbenzoyl)-2,6-dimethylmorpholine has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 4-(4-butylbenzoyl)-2,6-dimethylmorpholine has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of complex organic molecules.
特性
IUPAC Name |
(4-butylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-4-5-6-15-7-9-16(10-8-15)17(19)18-11-13(2)20-14(3)12-18/h7-10,13-14H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKFPRHKYZMGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)

![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)
![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)

![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
![ethyl 4-[4-{2-[(4-iodophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5163856.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)
